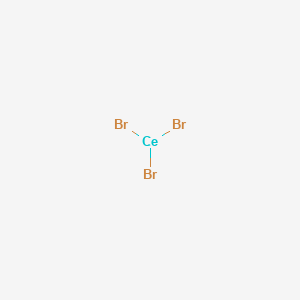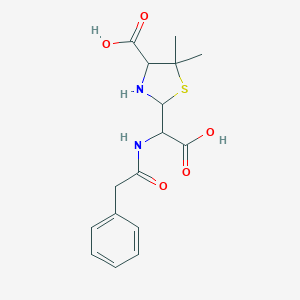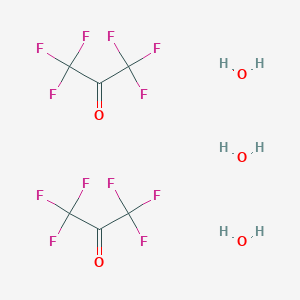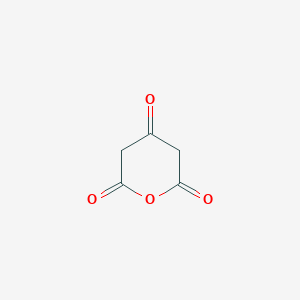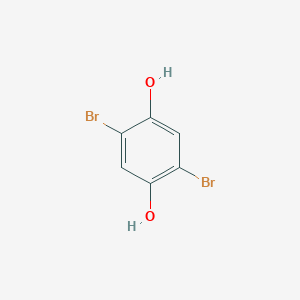
2,5-Dibromohydroquinone
Descripción general
Descripción
2,5-Dibromohydroquinone, also known as 2,5-Dibromo-1,4-benzenediol, is an organic compound with the molecular formula C6H4Br2O2. It is a derivative of hydroquinone where two hydrogen atoms are replaced by bromine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Aplicaciones Científicas De Investigación
2,5-Dibromohydroquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Safety and Hazards
2,5-Dibromohydroquinone is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment such as gloves and eye protection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dibromohydroquinone can be synthesized through the bromination of hydroquinone. The reaction typically involves the use of bromine or a bromine source in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and hydroquinone in a controlled environment to achieve high yields and purity. The reaction is monitored to ensure the selective bromination and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromohydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dibromo-1,4-benzoquinone.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms.
Major Products Formed
Oxidation: 2,5-Dibromo-1,4-benzoquinone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromohydroquinone involves its interaction with various molecular targets. It can act as an electron acceptor or donor, participating in redox reactions. The bromine atoms enhance its reactivity, allowing it to undergo substitution reactions with nucleophiles. These interactions can affect cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorohydroquinone: Similar structure but with chlorine atoms instead of bromine.
2,5-Diiodohydroquinone: Similar structure but with iodine atoms instead of bromine.
2,5-Difluorohydroquinone: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
2,5-Dibromohydroquinone is unique due to the presence of bromine atoms, which confer distinct chemical properties such as higher reactivity in substitution reactions compared to its chlorinated, iodinated, or fluorinated counterparts. The bromine atoms also influence its physical properties, such as melting point and solubility .
Propiedades
IUPAC Name |
2,5-dibromobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXCIRMSIFPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299865 | |
| Record name | 2,5-Dibromohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14753-51-6 | |
| Record name | 14753-51-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dibromohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromohydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,5-Dibromohydroquinone considered a marine environmental concern?
A: this compound is a halogenated disinfection byproduct (DBP) formed during the chlorination of saline wastewater, often containing bromide and iodide ions. When discharged into receiving seawater, these DBPs, including this compound, pose a risk to marine life due to their potential toxicity. []
Q2: How does the toxicity of this compound compare to other halogenated DBPs?
A: Studies using the marine polychaete Platynereis dumerilii showed this compound to be one of the most developmentally toxic halogenated DBPs tested. Its toxicity ranking was higher than other brominated and iodinated phenols, tribromoacetic acid, and haloacetic acids. []
Q3: Can sunlight mitigate the toxicity of this compound in seawater?
A: Yes, research suggests that sunlight exposure can lead to the detoxification of this compound in seawater. The process involves photoconversion, where the bromine atoms in this compound are replaced by chloride or hydroxide ions present in seawater. This ultimately leads to the formation of less toxic chlorophenolic, hydroxyphenolic, and eventually, aliphatic compounds. []
Q4: Are there any quantitative structure-activity relationships (QSAR) models available to predict the toxicity of this compound and similar compounds?
A: Yes, a QSAR model has been developed to predict the developmental toxicity of halogenated DBPs, including this compound, in marine polychaetes. The model utilizes physical-chemical descriptors like log P, pKa, and electronic descriptors like the lowest unoccupied molecular orbital (LUMO) energy and highest occupied molecular orbital (HOMO) energy. These descriptors relate to the transport, uptake, and interaction of the DBPs within the organism. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C6H4Br2O2, and its molecular weight is 267.89 g/mol.
Q6: Has this compound been explored for any applications beyond its existence as a disinfection byproduct?
A: While primarily studied for its environmental impact, one study explored a derivative of this compound. This derivative, 1,3,5-triazine crosslinked this compound (BHQTZ), was investigated as a potential hole-transport material in polymer light-emitting diodes (PLEDs). The study found BHQTZ to exhibit efficient hole-transport properties, suggesting its potential application in PLED technology. []
Q7: How does the presence of humic substances (HSs) in water affect the toxicity of this compound?
A: Research indicates that the presence of HSs in water slightly reduces the toxicity of this compound to the algae Pseudokirchneriella subcapitata. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




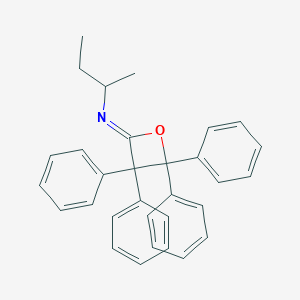
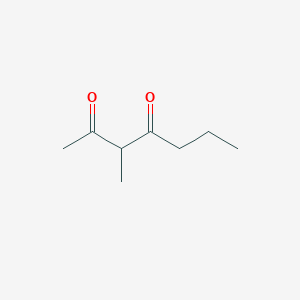

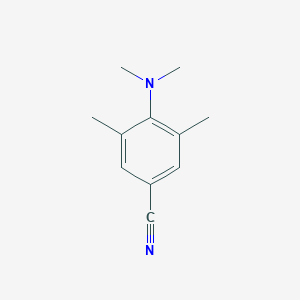
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
